REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH2:3][OH:4]>[Ni].O>[CH3:1][CH:2]([CH2:5][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)[CH2:3][OH:4]
|
Name
|
|
Quantity
|
219 g
|
Type
|
reactant
|
Smiles
|
CC(CO)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
200-600 psi of hydrogen until hydrogen absorption
|
Type
|
CUSTOM
|
Details
|
(12 hours)
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
be run at 180° C
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a filter bed (Celite™)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a clear, colorless liquid
|
Type
|
CUSTOM
|
Details
|
The odor grade product was isolated by fractional distillation, 174 g
|
Name
|
|
Type
|
|
Smiles
|
CC(CO)CC1CCCCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |